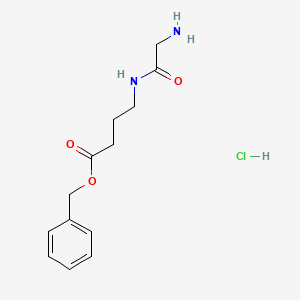
(1Z)-2,2,2-Trifluoro-N-(2,4,6-trimethylphenyl)ethanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-N-mesitylacetimidoyl chloride is an organic compound characterized by the presence of trifluoromethyl and mesityl groups attached to an acetimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-mesitylacetimidoyl chloride typically involves the reaction of mesitylacetimidoyl chloride with a trifluoromethylating agent. One common method is the reaction of mesitylacetimidoyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 2,2,2-Trifluoro-N-mesitylacetimidoyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-mesitylacetimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the acetimidoyl chloride moiety can be substituted by nucleophiles such as amines and alcohols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution and addition reactions.
Oxidizing Agents: Hydrogen peroxide and peracids can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield trifluoromethylated amides, while addition reactions with alcohols can produce trifluoromethylated ethers.
Scientific Research Applications
2,2,2-Trifluoro-N-mesitylacetimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-mesitylacetimidoyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The trifluoromethyl group enhances the electrophilicity of the acetimidoyl chloride moiety, making it more reactive towards nucleophiles. The mesityl group provides steric hindrance, influencing the selectivity and outcome of the reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: Similar in structure but with a phenyl group instead of a mesityl group.
2,2,2-Trifluoro-N-methylacetimidoyl chloride: Similar but with a methyl group instead of a mesityl group.
Uniqueness
2,2,2-Trifluoro-N-mesitylacetimidoyl chloride is unique due to the presence of the mesityl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in chemical reactions. This makes it a valuable reagent in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
61984-65-4 |
|---|---|
Molecular Formula |
C11H11ClF3N |
Molecular Weight |
249.66 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2,4,6-trimethylphenyl)ethanimidoyl chloride |
InChI |
InChI=1S/C11H11ClF3N/c1-6-4-7(2)9(8(3)5-6)16-10(12)11(13,14)15/h4-5H,1-3H3 |
InChI Key |
NWWFEFUEZQZINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C(C(F)(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


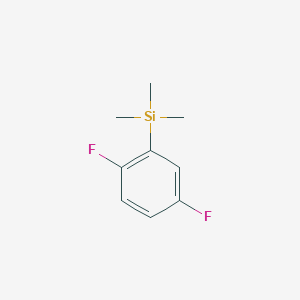
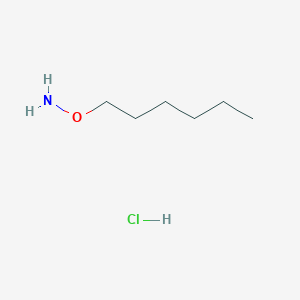


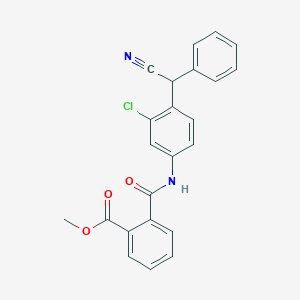
![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)
![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)
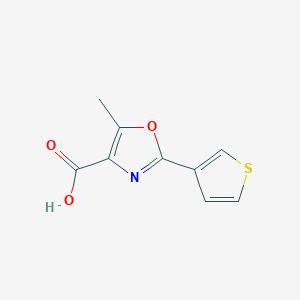



![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)
![n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
